Fmoc-Phe(3,5-F2)-OH

説明

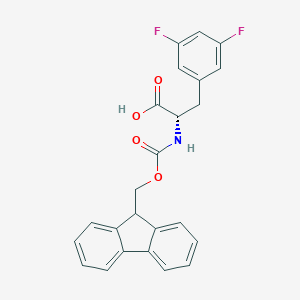

Fmoc-Phe(3,5-F2)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with fluorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(3,5-F2)-OH typically involves the following steps:

Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring of phenylalanine.

Fmoc Protection: The amino group of the fluorinated phenylalanine is protected using the Fmoc group.

The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for the fluorination step. The Fmoc protection is usually carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions

Oxidation: Fmoc-Phe(3,5-F2)-OH can undergo oxidation reactions, particularly at the phenyl ring.

Reduction: The compound can be reduced, although this is less common due to the stability of the fluorinated phenyl ring.

Substitution: The fluorine atoms can be substituted under specific conditions, although they are generally stable.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can result in the replacement of fluorine atoms with other functional groups.

科学的研究の応用

Hydrogel Formation

Self-Assembly Properties

Fmoc-Phe(3,5-F2)-OH is known for its ability to self-assemble into hydrogels. Research indicates that the introduction of fluorine atoms significantly alters the self-assembly behavior compared to non-fluorinated counterparts. The presence of fluorine enhances the rigidity and stability of the resulting hydrogels, making them suitable for biomedical applications.

- Mechanical Properties : Studies show that hydrogels formed from this compound exhibit high storage modulus values (G′), indicating strong mechanical stability. For instance, the G′ value can exceed 50,000 Pa, making it suitable for applications requiring structural integrity under physiological conditions .

- Phase Transition : The hydrogels demonstrate unique phase transition behaviors influenced by environmental factors such as pH and temperature. At acidic pH levels, the hydrogel maintains its structure better than at neutral pH, where it becomes less rigid .

Case Study: Tissue Engineering

In tissue engineering, the mechanical properties of this compound-based hydrogels have been shown to direct stem cell differentiation. Mesenchymal stem cells cultured on these hydrogels exhibited stiffness-directed differentiation towards osteogenic lineages, highlighting the potential for regenerative medicine applications .

Drug Delivery Systems

The unique properties of this compound also make it an attractive candidate for drug delivery systems. Its ability to form stable hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

- Encapsulation Efficiency : Research indicates that fluorinated amino acids can enhance the encapsulation efficiency of hydrophobic drugs due to increased hydrophobic interactions within the hydrogel matrix .

- Sustained Release : The controlled release profile of drugs from this compound-based hydrogels can be adjusted by modifying the degree of fluorination or altering the crosslinking density. This adaptability allows for tailored drug delivery systems specific to therapeutic needs .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis.

- Solid-Phase Synthesis : The use of this compound in solid-phase peptide synthesis facilitates the incorporation of fluorinated residues into peptides. This is particularly useful for studying structure-function relationships in peptide-based drugs .

- Enhanced Stability : Peptides synthesized with fluorinated amino acids often exhibit enhanced stability against enzymatic degradation, making them promising candidates for therapeutic applications .

Comparative Data Table

| Property/Feature | This compound | Fmoc-Phe (Control) |

|---|---|---|

| Storage Modulus (G′) | >50,000 Pa | ~1,600 Pa |

| Hydrogel Rigidity | High | Low |

| Phase Transition Sensitivity | pH-dependent | Less sensitive |

| Stem Cell Differentiation Potential | Yes | Limited |

| Drug Encapsulation Efficiency | High | Moderate |

作用機序

The mechanism of action of Fmoc-Phe(3,5-F2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of peptide chains. The fluorinated phenyl ring can interact with various molecular targets, influencing the structure and function of the resulting peptides.

類似化合物との比較

Similar Compounds

Fmoc-Phe-OH: The non-fluorinated version of Fmoc-Phe(3,5-F2)-OH.

Fmoc-Tyr(3,5-F2)-OH: A fluorinated derivative of tyrosine.

Fmoc-Trp(3,5-F2)-OH: A fluorinated derivative of tryptophan.

Uniqueness

This compound is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This fluorination can enhance the stability, bioavailability, and overall properties of the peptides synthesized using this compound, making it a valuable tool in various fields of research and industry.

生物活性

Fmoc-Phe(3,5-F2)-OH, a fluorinated derivative of phenylalanine, has garnered attention in recent years for its unique biological properties and potential applications in various fields such as drug design, tissue engineering, and materials science. This compound is characterized by the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its chemical behavior and biological activity.

Chemical Structure and Properties

Chemical Structure:

- This compound is a derivative of phenylalanine with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group. The fluorine substitutions on the aromatic ring enhance its hydrophobicity and alter its interaction with biological systems.

Physical Properties:

- The introduction of fluorine atoms increases the mechanical rigidity of the compound, making it suitable for applications requiring structural stability, such as in hydrogel formation for tissue engineering .

Self-Assembly and Hydrogelation

One of the most notable features of this compound is its ability to self-assemble into nanostructures that can form hydrogels. Research indicates that fluorinated derivatives like this compound can spontaneously self-assemble into fibrillary networks when dissolved in water. This self-assembly is driven by π-π stacking interactions and hydrogen bonding among the molecules .

Table 1: Comparison of Self-Assembly Properties

| Compound | Self-Assembly Behavior | Hydrogel Formation | Stability |

|---|---|---|---|

| This compound | Forms fibrils | Yes | High |

| Fmoc-Phe | Forms spheres | Yes | Moderate |

| Fmoc-3-F-Phe | Forms fibrils | Yes | Low |

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism behind this activity is believed to involve disruption of cellular processes and induction of apoptosis in cancer cells .

Case Study: Cellular Uptake and Mechanism

In a study assessing the cellular uptake of this compound, researchers observed that mesenchymal stem cells cultured on hydrogels made from this compound underwent stiffness-directed differentiation into osteogenic lineages. This suggests that not only does the compound possess antitumor properties, but it also plays a role in stem cell differentiation based on material properties .

Applications in Tissue Engineering

The unique properties of this compound make it an attractive candidate for use in tissue engineering. Its ability to form stable hydrogels allows for controlled release of bioactive molecules and supports cell growth and differentiation. The mechanical properties of the hydrogels can be tuned by varying the concentration of this compound, making it suitable for various tissue engineering applications .

特性

IUPAC Name |

(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEQBZISDRNPFC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378939 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-24-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Phe(3,5-F2)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。